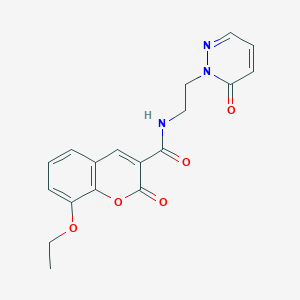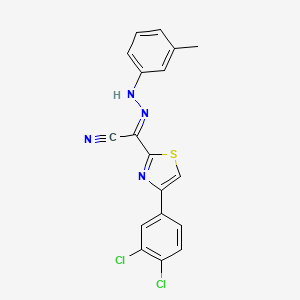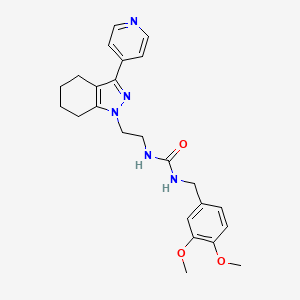![molecular formula C14H18N4OS B2369469 3-Methyl-5-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]-1,2,4-thiadiazole CAS No. 2380095-23-6](/img/structure/B2369469.png)
3-Methyl-5-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]-1,2,4-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-5-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]-1,2,4-thiadiazole, also known as MPTP, is a chemical compound that has been widely studied in scientific research due to its potential applications in the field of neurology. MPTP has been found to have a unique mechanism of action that makes it an important tool for studying the pathways involved in Parkinson's disease and other neurological disorders.
Mechanism of Action
3-Methyl-5-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]-1,2,4-thiadiazole is converted into MPP+ by the enzyme monoamine oxidase-B (MAO-B). MPP+ is then taken up by dopaminergic neurons via the dopamine transporter and accumulates in the mitochondria, where it inhibits complex I of the electron transport chain, leading to oxidative stress and cell death.
Biochemical and Physiological Effects:
3-Methyl-5-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]-1,2,4-thiadiazole selectively damages dopaminergic neurons in the substantia nigra, leading to a decrease in dopamine levels in the brain. This results in symptoms similar to those observed in Parkinson's disease, including tremors, rigidity, and bradykinesia. 3-Methyl-5-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]-1,2,4-thiadiazole has also been shown to activate the immune system and induce inflammation in the brain.
Advantages and Limitations for Lab Experiments
3-Methyl-5-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]-1,2,4-thiadiazole is a valuable tool for studying the mechanisms involved in Parkinson's disease and other neurological disorders. However, there are limitations to its use in lab experiments, including the fact that 3-Methyl-5-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]-1,2,4-thiadiazole is highly toxic and must be handled with care. Additionally, 3-Methyl-5-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]-1,2,4-thiadiazole-induced neurotoxicity may not accurately reflect the pathophysiology of Parkinson's disease in humans.
Future Directions
There are several future directions for research involving 3-Methyl-5-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]-1,2,4-thiadiazole, including the development of new drugs that target the pathways involved in Parkinson's disease. Additionally, 3-Methyl-5-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]-1,2,4-thiadiazole may be used to study the role of the immune system in other neurodegenerative diseases, such as Alzheimer's disease and multiple sclerosis. Finally, 3-Methyl-5-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]-1,2,4-thiadiazole may be used to investigate the potential neuroprotective effects of various compounds and therapies.
Synthesis Methods
The synthesis of 3-Methyl-5-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]-1,2,4-thiadiazole involves several steps, including the formation of a piperidine ring and the introduction of a thiadiazole moiety. The final step involves the addition of a pyridine ring to the piperidine ring. The synthesis of 3-Methyl-5-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]-1,2,4-thiadiazole is a complex process that requires specialized equipment and expertise.
Scientific Research Applications
3-Methyl-5-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]-1,2,4-thiadiazole has been widely used in scientific research as a tool for studying the mechanisms involved in Parkinson's disease. 3-Methyl-5-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]-1,2,4-thiadiazole is converted into a toxic metabolite, MPP+, which selectively damages the dopaminergic neurons in the substantia nigra of the brain, leading to symptoms similar to those observed in Parkinson's disease. 3-Methyl-5-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]-1,2,4-thiadiazole has also been used to study the role of the immune system in neurodegenerative diseases.
properties
IUPAC Name |
3-methyl-5-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]-1,2,4-thiadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4OS/c1-11-16-14(20-17-11)18-8-2-3-12(9-18)10-19-13-4-6-15-7-5-13/h4-7,12H,2-3,8-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHYHTMJRQYYNEU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)N2CCCC(C2)COC3=CC=NC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperidin-3-yl]methoxy}pyridine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-(benzylthio)acetate](/img/structure/B2369391.png)
![Ethyl 4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethoxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2369392.png)

![[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 2-pyrazol-1-ylacetate](/img/structure/B2369394.png)

![4-[2-(4-Azatricyclo[4.3.1.13,8]undecan-4-yl)-2-oxoethoxy]benzaldehyde](/img/structure/B2369398.png)
![1,7-Dimethyl-3-[(2-methylphenyl)methyl]-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![5-{[Butyl(ethyl)amino]sulfonyl}-3-methyl-1-benzofuran-2-carboxylic acid](/img/structure/B2369402.png)
![(4E)-5-(4-bromophenyl)-1-(2-hydroxyethyl)-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione](/img/structure/B2369404.png)

![(Z)-1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)-N-ethylindoline-2-carboxamide](/img/structure/B2369408.png)
